An In-depth Technical Guide to Undecylenamidopropyl Betaine: Chemical Structure and Synthesis
An In-depth Technical Guide to Undecylenamidopropyl Betaine: Chemical Structure and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Undecylenamidopropyl betaine (B1666868) is an amphoteric surfactant belonging to the alkylamidopropyl betaine class.[1] Derived from undecylenic acid, a fatty acid obtained from castor oil, this compound is distinguished by its zwitterionic nature, possessing both a cationic quaternary ammonium (B1175870) group and an anionic carboxylate group.[2][3] This unique structure imparts a range of desirable properties, including mildness, foam-boosting capabilities, and viscosity control in formulations.[4][5][6] Notably, it exhibits antifungal properties, making it a valuable ingredient in specialized personal care and cosmetic products.[2] This guide provides a detailed overview of its chemical structure, a comprehensive breakdown of its synthesis pathway, including reaction parameters and experimental protocols, and quantitative data relevant to its production.
Chemical Structure and Properties
Undecylenamidopropyl betaine is chemically identified as 2-[dimethyl-[3-(undec-10-enoylamino)propyl]azaniumyl]acetate.[2][7] Its structure consists of a hydrophobic 11-carbon undecylenoyl group, a central amidopropyl linkage, and a hydrophilic head containing a permanently cationic quaternary ammonium ion and a pH-dependent anionic carboxylate group. This amphoteric characteristic allows it to behave as either an anionic or cationic surfactant depending on the pH of the solution.[2]
Key Chemical Information:
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IUPAC Name: 2-[dimethyl-[3-(undec-10-enoylamino)propyl]azaniumyl]acetate[7]
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CAS Number: 133798-12-6[7]
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Molecular Formula: C₁₈H₃₄N₂O₃[7]
Physicochemical Properties:
| Property | Value | Reference |
|---|---|---|
| Molecular Weight | 326.5 g/mol | [2][7] |
| Molecular Formula | C₁₈H₃₄N₂O₃ | [7][8] |
| Comedogenicity Score | 1 (out of 5) | [3] |
| Typical Concentration in Formulations | 30.0 ± 2% | [9] |
| Max NaCl Content | ≤ 6% | [9] |
| Max Free Undecylenic Acid | ≤ 0.5% |[9] |
Synthesis of Undecylenamidopropyl Betaine
The industrial synthesis of undecylenamidopropyl betaine is a well-established two-step process.[10] This process begins with the formation of an amidoamine intermediate, which is subsequently quaternized to yield the final betaine product.[2]
Synthesis Workflow
The overall synthesis can be visualized as a sequential two-stage reaction. The first stage involves the condensation of a fatty acid with an amine, followed by a quaternization step.
Caption: Synthesis workflow for Undecylenamidopropyl Betaine.
Step 1: Amidation Reaction
The first step is the amidation of undecylenic acid with 3-dimethylaminopropylamine (B130723) (DMAPA).[11] This is a condensation reaction that forms an amide bond and releases water as a byproduct. The reaction is typically carried out at elevated temperatures to drive the reaction forward by continuously removing the water formed.[10][11]
Reaction: Undecylenic Acid + DMAPA → Undecylenamidopropyl Dimethylamine + H₂O
Typical Reaction Parameters for Amidation:
| Parameter | Value | Reference |
|---|---|---|
| Reactant Mole Ratio (Fatty Acid:DMAPA) | 1:1 to 1:1.1 (preferably 1:1.05) | [11] |
| Reaction Temperature | 140 - 180°C (preferably 160 - 180°C) | [11][12] |
| Reaction Time | 5.5 - 8 hours | [11] |
| Reaction End Point (Acid Value) | < 12 (preferably < 8) | [11] |
| Atmosphere | Inert (e.g., Nitrogen) |[12] |
Step 2: Carboxymethylation (Quaternization)
In the second step, the tertiary amine of the undecylenamidopropyl dimethylamine intermediate is quaternized. This is achieved by reacting it with sodium monochloroacetate (SMCA) in an aqueous medium.[10][11] The reaction, often termed carboxymethylation, results in the formation of the zwitterionic betaine and sodium chloride as a byproduct.[10]
Reaction: Undecylenamidopropyl Dimethylamine + Sodium Monochloroacetate → Undecylenamidopropyl Betaine + NaCl
Typical Reaction Parameters for Carboxymethylation:
| Parameter | Value | Reference |
|---|---|---|
| Reactant Mole Ratio (Amidoamine:SMCA) | 1:1 to 1:1.1 (preferably 1:1.05) | [10][11] |
| Reaction Temperature | 80 - 100°C (preferably 95 - 100°C) | [10][11] |
| Reaction Time | 6 - 8 hours | [10][13] |
| pH | Maintained between 7.5 - 8.2 | [13][14] |
| Medium | Aqueous |[10] |
Experimental Protocols
The following are representative experimental protocols for the synthesis of undecylenamidopropyl betaine. These are generalized procedures, and specific parameters may be adjusted based on the scale and equipment.
Protocol for Amidation
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Reactor Setup: A suitable reactor is equipped with a mechanical stirrer, a temperature controller, a nitrogen inlet, and a distillation condenser to remove water.
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Charging Reactants: Charge undecylenic acid and 3-dimethylaminopropylamine (DMAPA) into the reactor in a 1:1.05 molar ratio.[11]
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Inert Atmosphere: Purge the reactor with nitrogen to create an inert atmosphere.[12]
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Heating: Gradually heat the reaction mixture to 160-180°C under continuous stirring.[11][12]
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Reaction and Water Removal: Maintain the temperature for 5.5-8 hours. The water produced during the reaction is continuously removed by distillation.[11]
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Monitoring: Monitor the reaction progress by periodically measuring the acid value of the mixture. The reaction is considered complete when the acid value drops below 10.[11]
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Cooling: Once complete, cool the resulting amidoamine intermediate to approximately 60-70°C before proceeding to the next step.
Protocol for Carboxymethylation
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Reactor Setup: The amidoamine from the previous step is kept in a reactor equipped with a stirrer, pH meter, and temperature control.
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Dilution: Add a calculated amount of water to the amidoamine to create an aqueous medium for the reaction.
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Addition of SMCA: Prepare an aqueous solution of sodium monochloroacetate (SMCA). Add the SMCA solution to the amidoamine over a period of 30 minutes, maintaining a molar ratio of amidoamine to SMCA of 1:1.05.[11][13]
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Heating and pH Control: Heat the mixture to 80-100°C.[11] During the reaction, the pH is maintained between 7.5 and 8.2 by the controlled addition of a sodium hydroxide (B78521) solution.[13][14]
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Reaction: Stir the mixture at the target temperature for 6-8 hours.[10][13]
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Monitoring: The completion of the reaction can be monitored by measuring the concentration of liberated chloride ions or by analyzing the remaining free amidoamine content, which should be below 0.5%.[13][14]
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Final Adjustments: After completion, the reaction mixture is cooled. The final product is an aqueous solution of undecylenamidopropyl betaine, typically around 30% active matter, with sodium chloride as a byproduct.[9]
Conclusion
The synthesis of undecylenamidopropyl betaine is a robust and efficient two-step chemical process that is widely used for the commercial production of amphoteric surfactants. A thorough understanding of the reaction stoichiometry, temperature, and pH control is critical to ensure high yield and purity of the final product. The resulting surfactant's unique combination of mildness, cleansing, and antimicrobial properties makes it a highly versatile ingredient in the formulation of advanced cosmetic and personal care products.
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- 5. cosmileeurope.eu [cosmileeurope.eu]
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- 10. WO2016053212A1 - Process for preparation of concentrated gelling free aqueous solution of betaine - Google Patents [patents.google.com]
- 11. EP3002275B1 - Process for preparing a concentrated, non-gelling, aqueous solution of betaine - Google Patents [patents.google.com]
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